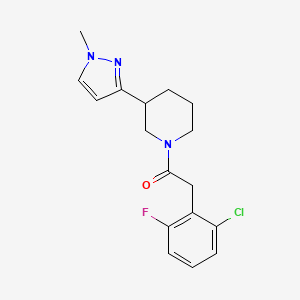![molecular formula C13H12N4O2 B2558382 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034547-98-1](/img/structure/B2558382.png)
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to interact with a wide range of biological targets such as cannabinoid hcb1 and hcb2 receptors, p38 kinase, and cb1 receptor .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar pyrazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, antimicrobial activity, and more .
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
Similar pyrazole derivatives have been reported to have a variety of effects, including anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with.
Cellular Effects
Some pyrazole derivatives have been shown to have cytotoxic effects on certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system.
Isoxazole derivatives: Compounds with an isoxazole ring but different substituents or fused systems.
Uniqueness
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,5-dimethyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-12(9(2)19-16-8)13(18)15-10-4-6-17-11(7-10)3-5-14-17/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNUQENFGDBQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
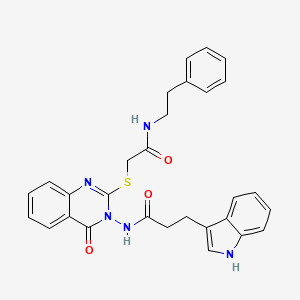
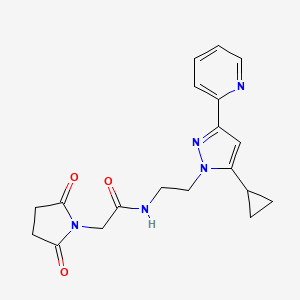
![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)
![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)
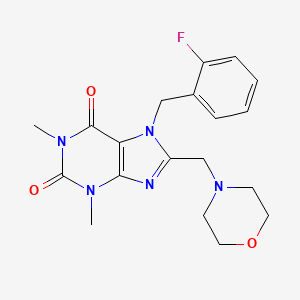
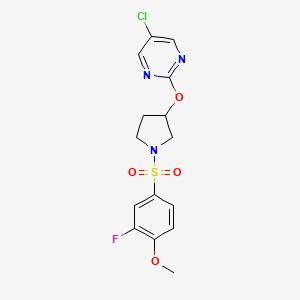

![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
![N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)
